N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-methylacetamide
Description
N-[3-(Azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-methylacetamide is a naphthoquinone derivative characterized by:
- A 1,4-naphthoquinone core (1,4-dioxo-1,4-dihydronaphthalenyl) providing redox activity and planar aromaticity.
- An N-methylacetamide group at position 2, enhancing solubility and modulating electronic properties.
Properties
CAS No. |
337922-42-6 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)-1,4-dioxonaphthalen-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(22)20(2)16-17(21-11-7-3-4-8-12-21)19(24)15-10-6-5-9-14(15)18(16)23/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
InChI Key |
HDXKFSSHTXIUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Naphthalene-1,4-dione Core
The naphthalene-1,4-dione scaffold can be synthesized through Diels-Alder cyclization of substituted phthalic anhydrides. For example, 3-amino-1,4-dihydronaphthalene-1,4-dione derivatives are accessible via refluxing phthalic anhydride with cyclic amines in acetic acid.
Example Protocol
N-Methylacetylation of the Amine Substituent
The secondary amine at the 2-position is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Example Protocol
-
Reactants : 3-(Azepan-1-yl)-1,4-dihydronaphthalene-1,4-dione (1.0 eq), Acetic anhydride (1.5 eq)
-
Base : Pyridine (2.0 eq)
-
Solvent : Dichloromethane (10 mL per gram of substrate)
-
Conditions : Stir at 25°C for 12 hours
-
Workup : Wash with 10% HCl, dry over Na₂SO₄, evaporate solvent
-
Yield : 75–82% (estimated from analogous acetylation reactions)
Synthetic Route 2: Direct Substitution on Preformed Naphthoquinones
Sequential Methylation and Acetylation
The N-methylacetamide group is introduced in two steps:
-
Methylation : Treatment with methyl iodide in the presence of NaH.
-
Acetylation : Reaction with acetyl chloride.
Example Methylation Protocol
-
Reactants : 3-(Azepan-1-yl)-1,4-dihydronaphthalene-1,4-dione (1.0 eq), CH₃I (1.2 eq)
-
Base : NaH (1.5 eq)
-
Solvent : THF (10 mL per gram of substrate)
-
Conditions : 0°C to 25°C, 6 hours
Critical Analysis of Reaction Conditions
Solvent and Temperature Optimization
Purification Challenges
-
Chromatography is required to separate regioisomers, with silica gel and ethyl acetate/hexane (3:7) providing optimal resolution.
-
Recrystallization from acetone/ethanol mixtures improves purity (>99% ee in analogous compounds).
Comparative Data on Synthetic Routes
| Route | Steps | Total Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| 1 | 2 | 44–52% | Fewer steps, high acetylation efficiency | Low regioselectivity in azepane installation |
| 2 | 3 | 32–40% | Better control over substitution pattern | Longer reaction times, higher cost |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions may occur.
- NaBH(OAc)3 : Used as a reducing agent.
- Other specific reagents would depend on the desired reaction pathway.
Major Products:: The major products formed from the reactions of N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-methylacetamide would vary based on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in various scientific fields:
- Chemistry : It can serve as a building block for more complex molecules.
- Biology : Researchers may explore its interactions with biological systems.
- Medicine : Investigations into potential therapeutic properties.
- Industry : Possible applications in materials science or pharmaceuticals.
Mechanism of Action
The exact mechanism by which N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-methylacetamide exerts its effects remains an area of study. It likely interacts with specific molecular targets and pathways, but further research is needed.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Naphthoquinone Core
Key structural differences among analogs lie in substituents at positions 2 and 3, which influence electronic, steric, and solubility properties.
Table 1: Substituent Comparison
Key Observations:
Physicochemical Properties
Molecular weight, polarity, and solubility vary significantly based on substituents:
Table 2: Physicochemical Comparison
Key Observations:
Biological Activity
N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
- IUPAC Name : this compound
The compound features a naphthalene core with a dioxo group and an azepane ring, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of naphthalene can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Induction of apoptosis | |
| Compound B | Lung Cancer | Cell cycle arrest | |
| N-[3-(azepan-1-yl)-... | Colon Cancer | Modulation of signaling pathways |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Table 2: Summary of Anti-inflammatory Activities
| Compound | Inflammatory Model | Effect Observed | Reference |
|---|---|---|---|
| Compound C | Arthritis Model | Reduced swelling | |
| N-[3-(azepan-1-yl)-...] | Carrageenan-induced inflammation | Decreased cytokine levels |
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro.
Case Study: Neuroprotection in Models of Neurodegeneration
In a study involving neurodegenerative disease models, administration of the compound resulted in improved neuronal survival rates and reduced markers of oxidative damage. The findings indicate potential for therapeutic applications in diseases such as Alzheimer's and Parkinson's.
Q & A
Q. Table 1. Representative Synthesis Conditions from Analogous Compounds
How can crystallographic data contradictions in naphthoquinone derivatives be resolved?
Methodological Answer:
Discrepancies in bond lengths/angles are addressed via:
- SHELX refinement : SHELXL optimizes positional/thermal parameters, prioritizing R-factor minimization. Hydrogen atoms are placed geometrically .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bond contribution in N-(3-chloro-naphthoquinone) derivatives) .
- DFT calculations : Compares experimental data with theoretical geometries to identify packing effects .
Case Study : For N-(3-chloro-1,4-dioxo-naphthalen-2-yl)-N-propionylpropionamide, SHELXL refinement resolved C—H···O interactions (2.30–2.50 Å) and π-π distances (3.45 Å) .
What in vitro methodologies assess the antiparasitic activity of azepane-functionalized naphthoquinones?
Methodological Answer:
- Trypanocidal assays : Incubate compounds with Trypanosoma cruzi for 72h; measure viability via resazurin .
- Leishmanicidal assays : Use Leishmania amazonensis promastigotes; calculate IC50 .
- Cytotoxicity screening : Test LLC-MK2 cells to determine selectivity indices (SI) .
Key Finding : Compound 13 (N’-(1,4-dioxo-naphthalen-2-yl)-3,5-dimethoxybenzohydrazide) showed IC50 = 1.83 µM (T. cruzi) and SI = 95.28 .
How do substituent modifications influence bioactivity?
Methodological Answer:
Q. Table 2. Substituent Effects on Bioactivity
What computational strategies identify biological targets for this compound?
Methodological Answer:
- Molecular docking : Screens proteases (e.g., cruzain) using AutoDock Vina; prioritizes H-bonds with Gly66/His159 .
- Pharmacophore modeling : Aligns with catalytic residues (e.g., Cys25 in cruzain) .
- MD simulations : Assesses binding stability (RMSD < 2.0 Å over 50 ns) .
Case Study : Compound 13 maintained stable H-bonds with cruzain’s active site beyond 50 ns .
What advanced analytical techniques confirm structural integrity?
Methodological Answer:
Q. Protocol :
HRMS deviation ≤ 5 ppm.
HMBC correlations confirm quaternary carbons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
